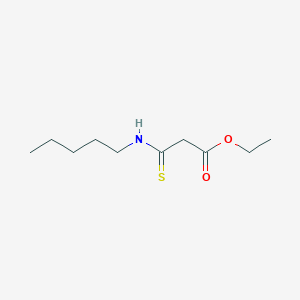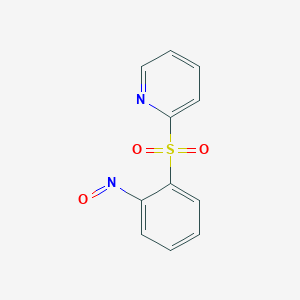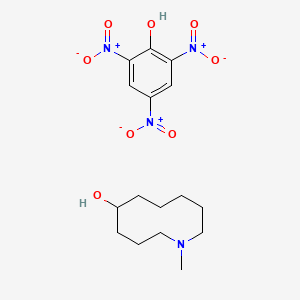
8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the chloromethylation of a suitable purine precursor. One common method involves the reaction of the precursor with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or zinc chloride (ZnCl2). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yields and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents can be tailored to meet environmental and safety regulations, ensuring a sustainable production process .
化学反应分析
Types of Reactions
8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the purine ring or the chloromethyl group.
Hydrolysis: The chloromethyl group can be hydrolyzed to form a hydroxymethyl derivative under acidic or basic conditions
Common Reagents and Conditions
Lewis Acids: Zinc iodide (ZnI2), zinc chloride (ZnCl2), and aluminum chloride (AlCl3) are commonly used as catalysts in chloromethylation reactions.
Solvents: Dichloromethane (CH2Cl2) and other non-polar solvents are often used to dissolve the reactants and facilitate the reaction
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically produces hydroxymethyl derivatives .
科学研究应用
8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which can be used in various chemical studies.
Biology: The compound can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and nucleic acids.
Industry: Used in the production of specialty chemicals and materials, including polymers and pharmaceuticals
作用机制
The mechanism of action of 8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. This can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
8-Methyl-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the chloromethyl group, resulting in different reactivity and applications.
8-(Hydroxymethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: The hydroxymethyl group can participate in different types of reactions compared to the chloromethyl group.
8-(Bromomethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar to the chloromethyl derivative but with different reactivity due to the presence of bromine
Uniqueness
The presence of the chloromethyl group in 8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione makes it particularly reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives. This unique reactivity can be exploited in various chemical and biological applications, making it a valuable compound in research and industry .
属性
CAS 编号 |
61328-98-1 |
|---|---|
分子式 |
C10H13ClN4O2 |
分子量 |
256.69 g/mol |
IUPAC 名称 |
8-(chloromethyl)-1-ethyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H13ClN4O2/c1-4-15-9(16)7-8(14(3)10(15)17)12-6(5-11)13(7)2/h4-5H2,1-3H3 |
InChI 键 |
XWVRKWBGVBWTJC-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C2=C(N=C(N2C)CCl)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



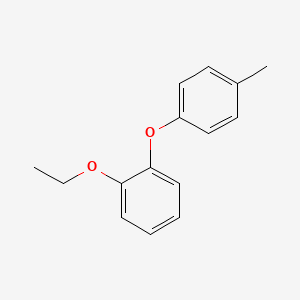
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
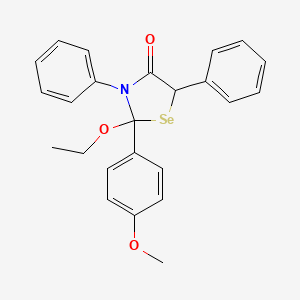

![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)
![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
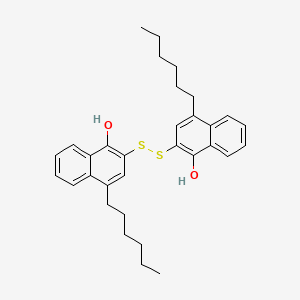
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
